Massarilactone H

Description

Properties

Molecular Formula |

C11H12O5 |

|---|---|

Molecular Weight |

224.21 g/mol |

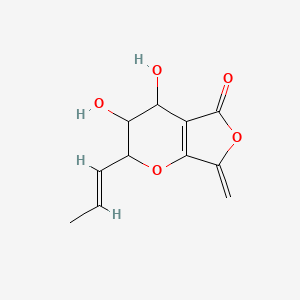

IUPAC Name |

3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one |

InChI |

InChI=1S/C11H12O5/c1-3-4-6-8(12)9(13)7-10(16-6)5(2)15-11(7)14/h3-4,6,8-9,12-13H,2H2,1H3/b4-3+ |

InChI Key |

ZVRUDYNVKYYNCW-ONEGZZNKSA-N |

Isomeric SMILES |

C/C=C/C1C(C(C2=C(O1)C(=C)OC2=O)O)O |

Canonical SMILES |

CC=CC1C(C(C2=C(O1)C(=C)OC2=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Massarilactone H: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Massarilactone H, a polyketide with notable biological activities.

Chemical Structure and Properties

This compound is a natural product with the chemical formula C₁₁H₁₂O₅ and a molecular weight of 224.21 g/mol . Its structure was elucidated through extensive spectroscopic analysis.

Chemical Structure:

Caption: Mechanism of Neuraminidase Inhibition by this compound.

Experimental Workflow Visualization

The general workflow for screening natural products for biological activity, such as the discovery of this compound, involves several key stages from isolation to characterization and testing.

Caption: General Workflow for Natural Product Screening.

Massarilactone H: A Technical Guide to its Discovery, Natural Origins, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of massarilactone H, a polyketide of fungal origin. It details the initial discovery, known natural sources, and significant biological activities. This guide includes detailed experimental protocols for its isolation, structural elucidation, and bioactivity assessment, supplemented by quantitative data and workflow visualizations to support advanced research and development.

Discovery and Natural Sources

This compound was first isolated from the marine-derived fungus Phoma herbarum.[1] Since its initial discovery, it has been identified from other fungal species.

Primary Natural Sources:

-

Marine-Derived Fungus: Phoma herbarum is the original reported source of this compound.[1] Strains of this fungus have been isolated from various environments, including the fermentation broth and mycelium of marine and psychrotolerant terrestrial variants.[2][3][4]

-

Phytopathogenic Fungus: this compound is also produced by Kalmusia variispora, a fungus associated with grapevine trunk diseases (GTDs) in Iran.[1][5][6]

It has been suggested that this compound may also be an artifact formed from the exo-dehydration of the C-7 hydroxy group of massarilactone D during extraction and isolation procedures.[1][7]

Biological Activity and Quantitative Data

This compound has demonstrated moderate but distinct biological activities. Its cytotoxic and enzyme-inhibitory properties have been quantified, providing a basis for further investigation in drug discovery. A semisynthetic derivative, this compound 3,4-di-O-trans-cinnamoyl, has shown significantly enhanced cytotoxicity.

| Bioactivity | Target | Result (IC₅₀) | Reference |

| Cytotoxicity | Human Lung Carcinoma (A549) | 32.9 µM | [1][8] |

| Human Glioblastoma (Hs683) | 31.5 µM | [1][8] | |

| Human Melanoma (SKMEL-28) | 35.2 µM | [1][8] | |

| Enzyme Inhibition | Neuraminidase | 8.18 µM | |

| Cytotoxicity of Derivative | Murine Fibroblasts (L929) | 16.21 µM | [8] |

| (this compound 3,4-di-O-trans-cinnamoyl) | Human Cervix Carcinoma (KB-3-1) | 3.51 µM | [8] |

| Human Lung Carcinoma (A549) | 5.01 µM | [8] | |

| Human Prostate Cancer (PC-3) | 8.23 µM | [8] | |

| Epidermoid Carcinoma (A431) | 6.74 µM | [8] | |

| Ovarian Carcinoma (SKOV-3) | 11.23 µM | [8] | |

| Breast Cancer (MCF-7) | 32.73 µM | [8] |

Experimental Protocols

This section details the methodologies for the isolation, structural characterization, and bioactivity assessment of this compound.

The following protocol outlines the extraction and purification of this compound from liquid cultures of K. variispora.[5][6]

-

Fungal Cultivation: Inoculate a strain of Kalmusia variispora in Potato Dextrose Broth (PDB). Grow in a stationary culture for 21 days at 25°C in darkness.

-

Extraction: After the incubation period, remove the mycelium by filtration. Lyophilize the culture filtrates. Dissolve the lyophilized material in distilled water (1/10th of the original volume).

-

Liquid-Liquid Partitioning: Extract the aqueous solution exhaustively with ethyl acetate (EtOAc). Combine the organic phases and dry them under reduced pressure to yield a crude oily residue.

-

Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a solvent system of n-hexane/isopropanol (i-PrOH) at a ratio of 98:2 (v/v).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing this compound to yield an amorphous solid.

-

The chemical structure of this compound is determined using a combination of spectroscopic methods.[1][5][6]

-

Mass Spectrometry: Perform High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) to determine the exact mass and molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., acetone-d₆).

-

Acquire ¹H NMR spectra to identify proton environments and their multiplicities.

-

Acquire ¹³C NMR spectra to determine the number and types of carbon atoms.

-

Perform 2D NMR experiments for comprehensive structural assignment:[9][10]

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.

-

-

-

Data Analysis: Integrate data from all spectroscopic techniques to unambiguously assign the planar structure and relative stereochemistry of this compound.

The half-maximal inhibitory concentration (IC₅₀) against cancer cell lines can be determined using a colorimetric assay such as the MTS assay.[11]

-

Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well plate at a density of approximately 10,000 cells per well in a complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

Viability Measurement:

-

Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubate for 1-4 hours at 37°C. Viable cells will convert the MTS tetrazolium compound into a colored formazan product.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

This fluorescence-based assay measures the ability of a compound to inhibit neuraminidase activity.[12][13]

-

Principle: The assay utilizes the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the highly fluorescent product 4-methylumbelliferone (4-MU).

-

Assay Preparation:

-

Prepare serial dilutions of this compound in an assay buffer (e.g., 33.3 mM MES, 4 mM CaCl₂, pH 6.5).

-

Add the diluted inhibitor and a fixed amount of neuraminidase enzyme to the wells of a microplate. Include controls for no enzyme and no inhibitor.

-

-

Enzymatic Reaction: Add the MUNANA substrate to all wells to initiate the reaction. Incubate the plate at 37°C for 1 hour.

-

Fluorescence Measurement: Stop the reaction by adding a stop solution (e.g., a high pH glycine-ethanol buffer). Measure the fluorescence of the 4-MU product using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

IC₅₀ Calculation: Determine the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control. Calculate the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizations: Workflows and Logic Diagrams

The following diagrams, created using the DOT language, illustrate key workflows in the study of this compound.

References

- 1. cris.unibo.it [cris.unibo.it]

- 2. A new phytotoxic nonenolide from Phoma herbarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Massarilactones D and H, phytotoxins produced by Kalmusia variispora, associated with grapevine trunk diseases (GTDs) in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Semisynthetic derivatives of massarilactone D with cytotoxic and nematicidal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. bionmr.unl.edu [bionmr.unl.edu]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

Massarilactone H: A Technical Guide for Researchers

An In-depth Technical Guide on the Fungal Metabolite Massarilactone H from Phoma herbarum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a polyketide metabolite isolated from the fungus Phoma herbarum, has emerged as a compound of interest for its notable biological activities. This technical guide provides a comprehensive overview of this compound, including its producing organism, biosynthesis, and biological functions with a focus on its neuraminidase inhibitory and cytotoxic effects. Detailed experimental protocols for the cultivation of Phoma herbarum, and the extraction, isolation, and characterization of this compound are presented. Furthermore, this guide includes quantitative data on its bioactivities and proposes a putative signaling pathway for its cytotoxic mechanism of action based on related compounds. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

Phoma herbarum, a ubiquitous fungus, is a known producer of a diverse array of secondary metabolites. Among these, the massarilactones, a class of polyketides, have garnered attention for their interesting biological properties. This compound, a specific member of this family, has been identified as a promising bioactive compound. This guide will delve into the technical aspects of working with this compound, from the cultivation of its fungal source to the elucidation of its biological effects.

Quantitative Data on Biological Activity

This compound has demonstrated inhibitory activity against neuraminidase and cytotoxic effects against various cancer cell lines. The following tables summarize the reported quantitative data for these activities.

Table 1: Neuraminidase Inhibitory Activity of this compound

| Compound | Target | IC50 (µM) |

| This compound | Neuraminidase | 8.18[1] |

Table 2: Cytotoxic Activity of this compound

| Compound | Cell Line | IC50 (µM) |

| This compound | A549 (Human Lung Carcinoma) | 32.9[2][3] |

| This compound | Hs683 (Human Glioma) | 31.5[2][3] |

| This compound | SKMEL-28 (Human Melanoma) | 35.2[2][3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound from Phoma herbarum.

Cultivation of Phoma herbarum

A detailed protocol for the cultivation of Phoma herbarum for the production of secondary metabolites is outlined below.

Objective: To cultivate Phoma herbarum in a suitable medium to promote the biosynthesis of this compound.

Materials:

-

Pure culture of Phoma herbarum

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks (250 mL and 1 L)

-

Incubator

-

Shaker

Procedure:

-

Activation of Fungal Culture: Aseptically transfer a small piece of the Phoma herbarum culture from a stock slant to a fresh PDA plate. Incubate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.

-

Inoculum Preparation: From the actively growing PDA plate, cut out small agar plugs (approximately 5 mm in diameter) of the fungal mycelium.

-

Liquid Culture Inoculation: Aseptically transfer 3-5 agar plugs into a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB.

-

Incubation: Incubate the flask on a rotary shaker at 150 rpm and 25°C for 7 days to generate a seed culture.

-

Scale-Up Fermentation: After 7 days, transfer the seed culture into a 1 L Erlenmeyer flask containing 500 mL of PDB.

-

Fermentation: Incubate the large-scale culture under the same conditions (150 rpm, 25°C) for 14-21 days to allow for the production of secondary metabolites.

Extraction and Isolation of this compound

The following protocol details the extraction of secondary metabolites from the Phoma herbarum culture and a general procedure for the isolation of this compound.

Objective: To extract the crude secondary metabolites from the fungal culture and purify this compound.

Materials:

-

Phoma herbarum culture broth and mycelium

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvent systems for chromatography (e.g., hexane, ethyl acetate, methanol gradients)

-

Thin Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system (optional, for final purification)

Procedure:

-

Separation of Mycelium and Broth: Separate the fungal mycelium from the culture broth by filtration.

-

Extraction of the Culture Broth: Extract the filtered broth three times with an equal volume of ethyl acetate in a separatory funnel. Combine the organic layers.

-

Extraction of the Mycelium: Dry the mycelium, grind it into a powder, and extract it with ethyl acetate at room temperature.

-

Combine and Dry Extracts: Combine the ethyl acetate extracts from both the broth and the mycelium. Dry the combined extract over anhydrous sodium sulfate and then concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Collect fractions and monitor them by TLC.

-

Combine fractions containing the compound of interest (as determined by TLC analysis against a standard, if available, or by subsequent analytical methods).

-

-

Final Purification: For higher purity, the fractions containing this compound can be further purified using preparative TLC or HPLC.

Structure Elucidation of this compound

The structural characterization of the isolated this compound is achieved through a combination of spectroscopic techniques.

Objective: To confirm the chemical structure of the purified this compound.

Materials:

-

Purified this compound

-

NMR spectrometer (for 1H, 13C, COSY, HSQC, and HMBC spectra)

-

Mass spectrometer (for HR-ESI-MS)

-

Appropriate deuterated solvents (e.g., CDCl3, CD3OD)

Procedure:

-

Mass Spectrometry: Obtain the high-resolution electrospray ionization mass spectrum (HR-ESI-MS) to determine the exact mass and molecular formula of the compound.

-

NMR Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent.

-

Acquire the 1H NMR spectrum to determine the number and types of protons.

-

Acquire the 13C NMR spectrum to determine the number and types of carbons.

-

Perform 2D NMR experiments:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for assembling the molecular structure.

-

-

-

Data Analysis: Analyze the collective spectroscopic data to piece together the complete structure of this compound and compare it with published data for confirmation.

Neuraminidase Inhibition Assay

This protocol describes a general method to assess the neuraminidase inhibitory activity of this compound.

Objective: To determine the in vitro inhibitory effect of this compound on neuraminidase activity.

Materials:

-

Neuraminidase enzyme

-

Fluorogenic substrate (e.g., 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid - MUNANA)

-

Assay buffer (e.g., MES buffer with CaCl2)

-

This compound at various concentrations

-

Positive control (e.g., Oseltamivir)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the neuraminidase enzyme to each well, followed by the different concentrations of this compound or the positive control. Include a control with no inhibitor. Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Substrate Addition: Add the fluorogenic substrate MUNANA to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer, pH 10.4).

-

Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cytotoxicity Assay (MTT Assay)

The following is a standard protocol to evaluate the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the in vitro cytotoxicity of this compound against a specific cancer cell line.

Materials:

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound at various concentrations

-

Positive control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound or the positive control. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound from Phoma herbarum.

Caption: Workflow for this compound production and analysis.

Putative Signaling Pathway for Cytotoxicity

While the exact signaling pathway for this compound-induced cytotoxicity is not yet elucidated, based on the known mechanisms of other cytotoxic polyketide lactones, a putative pathway involving the induction of apoptosis is proposed. Many such compounds are known to induce cellular stress, leading to the activation of pro-apoptotic pathways.

Caption: Putative apoptotic pathway of this compound.

Conclusion

This compound, a polyketide from Phoma herbarum, demonstrates significant potential as a bioactive compound, particularly due to its neuraminidase inhibitory and cytotoxic activities. This technical guide provides a foundational resource for researchers, offering detailed protocols and quantitative data to facilitate further investigation into its therapeutic applications. The elucidation of its precise mechanism of action, particularly the signaling pathways involved in its cytotoxicity, remains a key area for future research that could unlock its full potential in drug development.

References

- 1. Neuraminidase inhibitory polyketides from the marine-derived fungus Phoma herbarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Semisynthetic derivatives of massarilactone D with cytotoxic and nematicidal activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Semisynthetic derivatives of massarilactone D with cytotoxic and nematicidal activities [beilstein-journals.org]

Spectroscopic Profile of Massarilactone H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Massarilactone H, a polyketide natural product. The information presented herein is essential for the identification, characterization, and further investigation of this compound for potential therapeutic applications. This compound has been isolated from the marine-derived fungus Phoma herbarum and the grapevine trunk disease-associated fungus Kalmusia variispora.[1]

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) provides the accurate mass of the molecule, which is crucial for determining its elemental composition.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | Data not available in search results | Data not available in search results |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, which are fundamental for its structural elucidation.

¹H NMR Spectroscopic Data

| Position | Chemical Shift (δ) in ppm |

| Data not available in search results | Data not available in search results |

¹³C NMR Spectroscopic Data

| Position | Chemical Shift (δ) in ppm |

| Data not available in search results | Data not available in search results |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer. The sample is dissolved in a deuterated solvent, and the chemical shifts are referenced to the residual solvent signal.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance)

-

Cryoprobe

Sample Preparation:

-

A pure sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or acetone-d₆).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H and ¹³C NMR spectra are acquired at a specific frequency (e.g., 500 MHz for ¹H and 125 MHz for ¹³C).

-

Standard pulse sequences are used for 1D experiments.

-

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are often performed to aid in the complete structural assignment.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is employed to determine the exact mass of the parent ion, which allows for the calculation of the molecular formula.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

-

Electrospray Ionization (ESI) source

Sample Preparation:

-

A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

Data Acquisition:

-

The sample solution is infused into the ESI source.

-

The mass spectrometer is operated in positive or negative ion mode.

-

The data is acquired over a specific mass range to detect the molecular ion peak.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: General workflow for natural product spectroscopic analysis.

References

A Speculative Glimpse into the Assembly of Massarilactone H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the speculative biosynthetic pathway of Massarilactone H, a polyketide metabolite of fungal origin. While the complete enzymatic cascade remains to be fully elucidated, this document synthesizes current knowledge on related natural product biosynthesis to propose a plausible route to this complex molecule. The information presented herein is intended to serve as a foundational resource for researchers investigating fungal polyketide biosynthesis and those interested in the potential for chemoenzymatic synthesis of novel therapeutic agents.

Introduction

Massarilactones, a class of polyketides primarily produced by endophytic and aquatic fungi, have garnered interest for their diverse chemical structures and biological activities.[1][2] this compound, in particular, presents a complex architecture featuring a decalin core, a lactone ring, and multiple stereocenters. Understanding its biosynthesis is crucial for harnessing the producing organism's enzymatic machinery for the production of this and related compounds. Massarilactones are considered to be biogenetically similar to other fungal metabolites such as rosigenin, the curvupallides, and the spirostaphylotrichins, suggesting a shared biosynthetic heritage involving polyketide synthase (PKS) and potentially non-ribosomal peptide synthetase (NRPS) enzymes.[2][3]

Proposed Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound is centered around a modular Type I Polyketide Synthase (PKS), likely working in concert with a Non-Ribosomal Peptide Synthetase (NRPS) module, a hypothesis supported by the discovery of a PKS-NRPS hybrid in the biosynthesis of the related curvupallides.[3] The assembly of the polyketide chain is followed by a key intramolecular Diels-Alder reaction to form the characteristic decalin core, a common strategy in the biosynthesis of such fungal metabolites.[2][4] Subsequent tailoring reactions, including oxidations and reductions, are proposed to complete the synthesis.

I. Polyketide Chain Assembly and NRPS-mediated Extension

The biosynthesis is postulated to commence with a starter unit, likely acetyl-CoA, which is sequentially extended by several malonyl-CoA units under the control of a multi-domain PKS. The PKS likely contains the standard domains: Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP). Dehydratase (DH), Ketoreductase (KR), and Enoyl Reductase (ER) domains are also expected to be present and selectively utilized to generate the required pattern of unsaturation and reduction in the growing polyketide chain.

Following the synthesis of a linear polyketide intermediate, it is proposed that the chain is transferred to an NRPS module. This module would activate and incorporate an amino acid, although the specific amino acid is yet to be determined. The involvement of an NRPS is inferred from the biosynthetic machinery of the biogenetically related curvupallides.

II. Intramolecular Diels-Alder Cyclization

A key step in the formation of the massarilactone core is a proposed intramolecular [4+2] cycloaddition (Diels-Alder reaction). This reaction would form the cis-fused decalin ring system from the linear polyene precursor generated by the PKS-NRPS hybrid. This type of enzymatic cyclization is a known strategy in the biosynthesis of many decalin-containing fungal polyketides.[4]

III. Post-PKS-NRPS Tailoring Modifications

After the formation of the core structure, a series of tailoring enzymes are hypothesized to act upon the intermediate to yield this compound. These modifications likely include:

-

Oxidations: Cytochrome P450 monooxygenases are prime candidates for introducing hydroxyl groups at specific positions.

-

Reductions: Ketoreductases may be responsible for converting keto groups to hydroxyls with specific stereochemistry.

-

Lactonization: The formation of the lactone ring could be a spontaneous process or catalyzed by a dedicated hydrolase/esterase.

The speculative nature of this pathway underscores the need for further experimental investigation, including gene cluster identification and characterization, gene knockout studies, and in vitro enzymatic assays.

Quantitative Data Summary

As the biosynthetic pathway for this compound is not yet fully elucidated, no experimentally determined quantitative data is currently available in the literature. The following table presents hypothetical data that would be relevant to characterizing this pathway, providing a template for future research.

| Parameter | Hypothetical Value | Method of Determination |

| PKS Activity | ||

| Km (Acetyl-CoA) | 150 µM | In vitro PKS assay with purified enzyme |

| Km (Malonyl-CoA) | 50 µM | In vitro PKS assay with purified enzyme |

| kcat | 5 min-1 | In vitro PKS assay with purified enzyme |

| NRPS Activity | ||

| Km (Amino Acid Substrate) | 200 µM | In vitro NRPS adenylation domain assay |

| Diels-Alderase Activity | ||

| kcat/Km | 1 x 104 M-1s-1 | In vitro assay with purified Diels-Alderase |

| Overall Pathway | ||

| Titer of this compound | 50 mg/L | HPLC analysis of fungal culture extracts |

Key Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be crucial in this endeavor.

Identification of the Biosynthetic Gene Cluster (BGC)

-

Objective: To identify the contiguous set of genes responsible for this compound biosynthesis.

-

Methodology:

-

Genome Sequencing: Sequence the genome of a known this compound-producing fungus (e.g., Phoma herbarum or a Massarina species) using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality genome assembly.

-

BGC Prediction: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict putative secondary metabolite BGCs within the fungal genome.

-

Homology-based Identification: Search the predicted BGCs for genes encoding a PKS-NRPS hybrid enzyme, as well as putative Diels-Alderases and tailoring enzymes (e.g., P450s, reductases). Compare the predicted BGCs to known clusters for structurally related compounds like curvupallides.

-

Gene Knockout and Heterologous Expression

-

Objective: To functionally verify the involvement of the identified BGC and its constituent genes in this compound biosynthesis.

-

Methodology:

-

Gene Disruption: Create targeted knockouts of the putative PKS-NRPS gene and other key genes within the identified BGC in the native producing organism using CRISPR/Cas9-based gene editing.

-

Metabolite Analysis: Analyze the metabolite profiles of the knockout mutants using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare them to the wild-type strain. Abolishment of this compound production in a mutant would confirm the gene's role in the pathway.

-

Heterologous Expression: Clone the entire predicted BGC into a well-characterized fungal expression host (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) and analyze the culture extracts for the production of this compound or pathway intermediates.

-

In Vitro Enzymatic Assays

-

Objective: To characterize the function and substrate specificity of individual enzymes in the pathway.

-

Methodology:

-

Protein Expression and Purification: Clone the genes encoding the PKS-NRPS, putative Diels-Alderase, and tailoring enzymes into an expression vector (e.g., pET vectors for E. coli expression) and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

-

PKS and NRPS Assays: Reconstitute the activity of the PKS-NRPS in vitro by providing the necessary substrates (acetyl-CoA, malonyl-CoA, the relevant amino acid, ATP, and NADPH). Analyze the reaction products by HPLC-MS to identify the linear polyketide-peptide intermediate.

-

Diels-Alderase Assay: Incubate the purified Diels-Alderase with the enzymatically synthesized linear precursor and analyze the products for the formation of the decalin ring structure.

-

Tailoring Enzyme Assays: Individually incubate the purified tailoring enzymes (e.g., P450s) with the cyclized intermediate and necessary cofactors (e.g., NADPH) to identify their specific catalytic functions.

-

Visualizations

Caption: Speculative biosynthetic pathway of this compound.

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a gene cluster for the biosynthesis of novel cyclic peptide compound, KK-1, in Curvularia clavata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combinatorialization of fungal polyketide synthase-peptide synthetase hybrid proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Chromatographic Separation of Massarilactone H

Abstract

This document provides a comprehensive guide to the chromatographic techniques for the separation and purification of Massarilactone H, a polyketide neuraminidase inhibitor isolated from the marine-derived fungus Phoma herbarum.[1] Detailed protocols for fungal culture, extraction, and a multi-step chromatographic purification workflow are presented. This guide is intended for researchers, scientists, and professionals in drug development and natural product chemistry. The protocols are designed to be a practical resource for isolating this compound and similar fungal secondary metabolites.

Introduction to this compound

This compound is a polyketide belonging to the family of massarilactones, which are secondary metabolites produced by various endophytic and marine-derived fungi.[2] It has been identified as a neuraminidase inhibitor, suggesting its potential for further investigation in antiviral drug discovery.[1] The successful isolation of this compound in high purity is essential for its structural elucidation, pharmacological evaluation, and potential semisynthetic modifications.

This application note details a robust chromatographic strategy for the purification of this compound from a culture of Phoma herbarum. The workflow employs a combination of solid-phase extraction, low-pressure liquid chromatography, and high-performance liquid chromatography to achieve high purity.

Experimental Workflow Overview

The overall workflow for the isolation of this compound is depicted in the diagram below. It begins with the cultivation of Phoma herbarum, followed by extraction of the secondary metabolites. The crude extract is then subjected to a series of chromatographic steps with increasing resolving power to isolate the target compound.

Caption: Experimental workflow for this compound isolation.

Detailed Experimental Protocols

Fungal Cultivation and Extraction

Objective: To cultivate Phoma herbarum and extract the secondary metabolites, including this compound.

Materials:

-

Phoma herbarum culture

-

Potato Dextrose Broth (PDB) medium

-

Erlenmeyer flasks (2 L)

-

Shaking incubator

-

Ethyl acetate (EtOAc), HPLC grade

-

Anhydrous sodium sulfate

-

Rotary evaporator

Protocol:

-

Inoculate a pure culture of Phoma herbarum into 2 L Erlenmeyer flasks each containing 1 L of sterile Potato Dextrose Broth.

-

Incubate the flasks at 25°C for 14-21 days with shaking at 150 rpm to ensure proper aeration and fungal growth.

-

After the incubation period, separate the mycelia from the culture broth by filtration.

-

Combine the culture broth and perform a liquid-liquid extraction three times with an equal volume of ethyl acetate.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Solid-Phase Extraction (SPE) for Initial Fractionation

Objective: To perform a preliminary fractionation of the crude extract to remove highly polar and non-polar impurities.

Materials:

-

Silica gel SPE cartridge (e.g., 10 g)

-

Solvents: n-hexane, dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH)

-

Collection tubes

Protocol:

-

Condition the silica gel SPE cartridge by washing with 50 mL of n-hexane.

-

Dissolve 1 g of the crude extract in a minimal amount of DCM and load it onto the cartridge.

-

Elute the cartridge with a stepwise gradient of solvents of increasing polarity.

-

Collect fractions as follows:

-

Fraction 1: 100% n-hexane (50 mL)

-

Fraction 2: 50:50 n-hexane:DCM (50 mL)

-

Fraction 3: 100% DCM (50 mL)

-

Fraction 4: 50:50 DCM:EtOAc (50 mL)

-

Fraction 5: 100% EtOAc (50 mL)

-

Fraction 6: 100% MeOH (50 mL)

-

-

Analyze each fraction by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

Low-Pressure Liquid Chromatography (LPLC)

Objective: To further purify the this compound-containing fraction from SPE.

Materials:

-

Glass column packed with silica gel (e.g., 40-63 µm particle size)

-

Mobile phase: Gradient of n-hexane and ethyl acetate

-

Fraction collector

Protocol:

-

Pack a glass column with silica gel slurried in n-hexane.

-

Concentrate the this compound-rich fraction from SPE and adsorb it onto a small amount of silica gel.

-

Load the dried silica gel with the sample onto the top of the column.

-

Elute the column with a stepwise or linear gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate).

-

Collect fractions of a fixed volume (e.g., 15 mL) using a fraction collector.

-

Monitor the fractions by TLC and pool the fractions containing the compound of interest.

Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-HPLC)

Objective: To achieve the final purification of this compound.

Materials:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

Mobile phase: Acetonitrile (ACN) and water (H₂O)

-

0.1% Formic acid (optional, to improve peak shape)

Protocol:

-

Equilibrate the C18 column with the initial mobile phase composition (e.g., 40% ACN in H₂O).

-

Dissolve the semi-purified sample from LPLC in the mobile phase and inject it onto the column.

-

Run a gradient elution method to separate the components. A typical gradient might be:

-

0-5 min: 40% ACN

-

5-35 min: Linear gradient from 40% to 80% ACN

-

35-40 min: 80% ACN

-

40-45 min: Return to 40% ACN

-

-

Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm) and collect the peak corresponding to this compound.

-

Concentrate the collected fraction to obtain pure this compound.

Data Presentation

The following tables summarize the hypothetical quantitative data for a typical separation of this compound.

Table 1: Summary of Purification Steps for this compound

| Purification Step | Starting Material (mg) | Mass Recovered (mg) | Yield (%) | Purity (%) |

| Crude Extract | 1000 | 1000 | 100 | ~5 |

| SPE (Fraction 4) | 1000 | 250 | 25 | ~20 |

| LPLC (Pooled Fractions) | 250 | 80 | 32 | ~70 |

| Prep-HPLC | 80 | 25 | 31 | >98 |

Table 2: Chromatographic Conditions and Results

| Technique | Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) |

| Analytical HPLC | C18 (4.6 x 150 mm, 5 µm) | 60% ACN in H₂O | 1.0 mL/min | UV at 210 nm | 8.5 |

| Prep-HPLC | C18 (21.2 x 250 mm, 5 µm) | Gradient 40-80% ACN | 15 mL/min | UV at 210 nm | 22.3 |

Signaling Pathways and Logical Relationships

The logical relationship in a multi-step purification is the sequential increase in the purity of the target compound.

Caption: Logic of the multi-step purification process.

Conclusion

The protocols outlined in this application note provide a comprehensive and systematic approach for the successful isolation of this compound from Phoma herbarum. The combination of normal-phase and reversed-phase chromatographic techniques is crucial for achieving high purity. The provided workflows and protocols can be adapted for the purification of other similar fungal polyketides. Further analytical techniques such as mass spectrometry and NMR spectroscopy are required for the structural confirmation of the isolated compound.

References

- 1. Phoma herbarum: A Potential Biocontrol Agent Against Weeds, that Promotes Wheat Growth – Current Agriculture Research Journal [agriculturejournal.org]

- 2. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]

Proposed Total Synthesis of Massarilactone H: An Application Note

Abstract

Massarilactone H is a polyketide natural product that has been identified as a neuraminidase inhibitor with an IC50 of 8.18 µM, and it has also demonstrated moderate cytotoxicity against several human cancer cell lines, including A549 (lung), Hs683 (brain), and SKMEL-28 (melanoma) with IC50 values of 32.9, 31.5, and 35.2 µM, respectively[1][2]. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a detailed, albeit hypothetical, total synthesis route for this compound. The proposed strategy is founded on well-established synthetic methodologies for the construction of its core structural features: a functionalized decalin ring system and an α,β-unsaturated δ-lactone. The key transformations in this proposed synthesis include a stereoselective intramolecular Diels-Alder (IMDA) reaction to form the decalin core and a ring-closing metathesis (RCM) reaction to construct the lactone moiety.

Introduction

This compound belongs to the massarilactone family of polyketides, which are known for their diverse biological activities. The neuraminidase inhibitory activity of this compound makes it an interesting target for further investigation in the context of antiviral drug development. A robust total synthesis would not only provide access to the natural product for more extensive biological evaluation but also open avenues for the synthesis of analogs with potentially improved therapeutic properties. The proposed synthetic route is designed to be convergent and stereocontrolled, addressing the key stereochemical challenges presented by the target molecule.

Retrosynthetic Analysis

The proposed retrosynthetic analysis for this compound is depicted below. The primary disconnection is at the ester linkage of the lactone, leading to a hydroxy acid precursor. Further disconnection of the decalin core via a retro-intramolecular Diels-Alder reaction reveals a linear triene precursor. This precursor can be assembled from simpler, commercially available starting materials.

References

- 1. Stereocontrolled synthesis of polyfunctionalized cis-decalins from 2-methoxyphenols: total syntheses of (+/-)-eremopetasidione, (+/-)-3 beta-angeloyloxyfuranoeremophilane, and (+/-)-3 beta-methacryloyloxyfuranoeremophilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems [agris.fao.org]

Application Notes and Protocols: Phytotoxicity Bioassay of Massarilactone H on Vitis vinifera Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Massarilactone H, a polyketide produced by fungi such as Kalmusia variispora, has demonstrated phytotoxic activity.[1][2] Understanding the extent and nature of this phytotoxicity is crucial for research in plant pathology, natural product chemistry, and the development of new herbicides. This document provides detailed application notes and protocols for conducting a phytotoxicity bioassay of this compound on Vitis vinifera (grapevine) leaves. The protocols outlined here are based on established methodologies for assessing the phytotoxic effects of fungal metabolites on grapevine foliage.[1][3]

Data Presentation

The phytotoxic effects of this compound on Vitis vinifera leaves can be quantified by measuring the area of necrosis and chlorosis that develops after exposure. The following table summarizes representative data from a leaf bioassay.

| Concentration (µg/mL) | Incubation Time (hours) | Average Necrotic Area (mm²) | Standard Deviation (mm²) | Visual Symptoms |

| 100 | 24 | 5.2 | 1.1 | Slight yellowing at the edges |

| 100 | 48 | 12.8 | 2.3 | Developing necrotic lesions |

| 100 | 72 | 25.4 | 4.5 | Severe necrosis and some shriveling |

| 200 | 24 | 15.7 | 3.2 | Pronounced yellowing and initial necrosis |

| 200 | 48 | 38.1 | 5.8 | Widespread necrosis |

| 200 | 72 | 65.3 | 8.9 | Severe necrosis and significant shriveling of the leaf |

| Control (0) | 72 | 0 | 0 | No visible symptoms |

Experimental Protocols

This section details the methodology for the phytotoxicity bioassay of this compound on Vitis vinifera leaves.

Materials

-

Healthy, young, fully expanded Vitis vinifera leaves

-

This compound

-

Methanol (for stock solution)

-

Sterile deionized water

-

Petri dishes (90 mm diameter)

-

Filter paper (Whatman No. 1 or equivalent)

-

Micropipettes

-

Forceps

-

Growth chamber or incubator with controlled temperature and light

-

Digital caliper or imaging software for lesion measurement

Protocol

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in methanol.

-

From the stock solution, prepare working solutions at desired concentrations (e.g., 100 µg/mL and 200 µg/mL) by diluting with sterile deionized water. Ensure the final methanol concentration in all solutions, including the control, is the same and non-phytotoxic (typically ≤ 1%).

-

The control solution should contain the same concentration of methanol as the test solutions.

-

-

Leaf Collection and Preparation:

-

Collect healthy, young, and fully expanded leaves from Vitis vinifera plants.

-

Surface sterilize the leaves by washing them with a mild detergent solution, followed by rinsing with sterile deionized water.

-

Allow the leaves to air dry on sterile filter paper in a laminar flow hood.

-

-

Bioassay Setup:

-

Place a sterile filter paper in each Petri dish.

-

Moisten the filter paper with 5 mL of sterile deionized water to maintain humidity.

-

Carefully place one prepared leaf in each Petri dish with the abaxial (lower) side facing up.

-

Create a small wound on the leaf surface using a sterile needle to facilitate the entry of the test solution.

-

Apply a 20 µL droplet of the this compound test solution (or control solution) to the wounded area of the leaf.

-

-

Incubation:

-

Seal the Petri dishes with parafilm to maintain a humid environment.

-

Incubate the Petri dishes in a growth chamber at 25 ± 2°C with a 12-hour photoperiod.

-

-

Data Collection and Analysis:

-

Observe the leaves daily for the development of necrotic or chlorotic lesions.

-

After the desired incubation period (e.g., 24, 48, and 72 hours), measure the diameter of the necrotic lesions using a digital caliper.

-

Calculate the area of the lesion (Area = πr²).

-

Alternatively, capture digital images of the leaves and use image analysis software to quantify the necrotic area.

-

Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between treatments.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the phytotoxicity bioassay of this compound on Vitis vinifera leaves.

Caption: Experimental workflow for the phytotoxicity bioassay.

Potential Signaling Pathway

The phytotoxic effects of this compound likely involve the activation of plant defense signaling pathways. The diagram below represents a generalized model of how a phytotoxin could induce a defense response in Vitis vinifera, potentially involving the salicylic acid (SA) and jasmonic acid (JA) pathways, which are known to be key in plant defense against pathogens.[4][5][6][7][8]

Caption: A potential signaling cascade in response to a phytotoxin.

References

- 1. researchgate.net [researchgate.net]

- 2. Massarilactones D and H, phytotoxins produced by Kalmusia variispora, associated with grapevine trunk diseases (GTDs) in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cris.unibo.it [cris.unibo.it]

- 4. Transcriptome analysis reveals pathogenesis-related gene 1 pathway against salicylic acid treatment in grapevine (Vitis vinifera L) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Grapevine Pathogenic Microorganisms: Understanding Infection Strategies and Host Response Scenarios - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Linking Jasmonic Acid to Grapevine Resistance against the Biotrophic Oomycete Plasmopara viticola - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Linking Jasmonic Acid to Grapevine Resistance against the Biotrophic Oomycete Plasmopara viticola [frontiersin.org]

Application Notes & Protocols for Massarilactone H Production from Phoma herbarum

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the culture of the fungus Phoma herbarum to produce the bioactive polyketide, Massarilactone H.

Application Notes

Introduction to this compound

Massarilactones are a class of polyketide secondary metabolites produced by various endophytic and marine-derived fungi. This compound, first isolated from the marine-derived fungus Phoma herbarum, has garnered interest for its potential biological activities.[1][2] Like other polyketides, its production is intricately linked to the fungus's growth phase and environmental conditions, making controlled fermentation a critical step for consistent yields.

Strain Selection and Maintenance

-

Producing Organism: Phoma herbarum, particularly strains isolated from marine environments, are known producers of this compound.[1][3]

-

Long-Term Storage: For long-term preservation, cultures should be maintained on agar slants, such as Potato Dextrose Agar (PDA) or Czapek-Dox agar, and stored at 4°C.[4] Regular sub-culturing every 6-8 weeks is recommended to maintain viability.

Culture Media and Growth Parameters

The composition of the culture medium is a critical factor influencing both fungal biomass and the production of secondary metabolites. Phoma herbarum can be cultivated on various standard fungal media.

-

Solid Media for Inoculum: Czapek-Dox agar and Potato Dextrose Agar (PDA) are effective for the initial growth and preparation of inoculum.[4] Oatmeal agar can also be used to support the production of pycnidia.

-

Liquid Media for Fermentation: Submerged fermentation in liquid media is the preferred method for scaling up production. Czapek-Dox broth or Potato Dextrose Broth (PDB) are commonly used.[4][5] Optimization of carbon and nitrogen sources can significantly enhance secondary metabolite yield.[6]

-

Optimal Growth Conditions: Phoma herbarum exhibits robust growth over a wide temperature range, from 5°C to 35°C. However, the optimal temperature for growth and secondary metabolite production is generally near 28°C.[4] Fermentation is typically carried out with agitation (150-200 rpm) to ensure adequate aeration.[4][7]

Induction of Secondary Metabolism

The production of this compound, like many fungal secondary metabolites, is often initiated during the stationary phase of growth, which typically begins after 5-7 days of liquid cultivation.[4] Strategies to enhance production can include:

-

Extended Fermentation: Allowing the culture to grow for an extended period (e.g., 14-21 days) can lead to higher accumulation of the desired compound.

-

Nutrient Limitation: Stress conditions, such as the limitation of specific nutrients like nitrogen, can trigger the activation of secondary metabolite biosynthetic pathways.[8]

-

Co-culturing: While not specifically documented for this compound, co-culturing Phoma sp. with other microorganisms can sometimes induce the production of novel or cryptic secondary metabolites.[9]

Data Presentation

Table 1: Recommended Culture and Fermentation Parameters

| Parameter | Recommended Value/Condition | Notes |

| Organism | Phoma herbarum (Marine-derived strain preferred) | Strains can be sourced from culture collections like NCPF.[8] |

| Inoculum Medium | Potato Dextrose Agar (PDA) or Czapek-Dox Agar | For initial mycelial growth. |

| Fermentation Medium | Potato Dextrose Broth (PDB) or Czapek-Dox Broth | PDB is a rich medium suitable for robust growth. |

| Incubation Temp. | 25-28°C | Optimal growth is reported near 28°C.[4] |

| pH | 5.5 - 6.5 | The initial pH of the medium should be adjusted. |

| Agitation | 150 - 200 rpm | For submerged liquid fermentation in an orbital shaker.[4][7] |

| Incubation Time | 14 - 21 days | Secondary metabolite production is typically highest in the stationary phase.[4] |

Table 2: Extraction and Analytical Parameters

| Parameter | Recommended Method/Solvent | Notes |

| Extraction Solvent | Ethyl Acetate | Highly effective for extracting fungal polyketides and other semi-polar metabolites.[1][7] |

| Extraction Method | Liquid-Liquid Extraction | Performed on the culture filtrate after separation from mycelia. |

| Purification | Column Chromatography (Silica Gel), HPLC | For isolation of the pure compound from the crude extract. |

| Identification | Mass Spectrometry (MS), NMR Spectroscopy | To confirm the structure and identity of this compound. |

Table 3: Expected Spectroscopic Data for this compound

Note: Specific experimental data for this compound is limited in publicly available literature. The following represents typical data expected for a polyketide of this structural class.

| Analysis | Expected Observations |

| HRESIMS | An [M+H]⁺ or [M+Na]⁺ ion corresponding to the molecular formula of this compound. |

| ¹H NMR (in CDCl₃) | Signals in the δ 0.8-5.5 ppm range. Expect signals for methyl groups (~0.9-1.2 ppm), methylene groups (~1.2-2.5 ppm), and protons attached to carbons bearing hydroxyl or ester groups (~3.5-5.5 ppm). |

| ¹³C NMR (in CDCl₃) | Signals corresponding to aliphatic carbons (~10-50 ppm), carbons attached to oxygen (~60-80 ppm), and a carbonyl carbon for the lactone group (~170-180 ppm). |

Experimental Protocols

Protocol 1: Inoculum Preparation

This protocol describes the preparation of a liquid seed culture from a solid agar stock.

Materials:

-

Actively growing culture of Phoma herbarum on a PDA plate.

-

Sterile 250 mL Erlenmeyer flasks.

-

100 mL Potato Dextrose Broth (PDB), sterilized.

-

Sterile cork borer (5 mm diameter).

-

Sterile toothpicks or inoculation loop.

-

Parafilm or sterile cotton plugs.

Method:

-

From the margin of an actively growing 7-14 day old P. herbarum colony, aseptically cut five mycelial plugs using the sterile cork borer.[4]

-

Transfer the five agar plugs into a 250 mL Erlenmeyer flask containing 100 mL of sterile PDB.

-

Seal the flask with a sterile cotton plug or Parafilm.

-

Incubate the flask at 25-28°C on an orbital shaker at 150 rpm for 5-7 days.

-

This liquid culture serves as the inoculum for the large-scale fermentation.

Protocol 2: Submerged Fermentation for this compound Production

This protocol outlines the main production culture in liquid medium.

Materials:

-

1 L Erlenmeyer flasks.

-

500 mL Potato Dextrose Broth (PDB), sterilized.

-

Phoma herbarum liquid inoculum (from Protocol 1).

Method:

-

Add 500 mL of sterile PDB to each 1 L Erlenmeyer flask.

-

Inoculate each flask with 10% (v/v) of the seed culture (i.e., 50 mL of inoculum from Protocol 1).

-

Seal the flasks and incubate at 25-28°C on an orbital shaker at 200 rpm.[4]

-

Allow the fermentation to proceed for 14-21 days to maximize the accumulation of secondary metabolites.

Protocol 3: Extraction of this compound

This protocol describes the extraction of secondary metabolites from the culture broth using ethyl acetate.

Materials:

-

Fermented culture broth (from Protocol 2).

-

Whatman No. 1 filter paper or sterile cheesecloth.

-

Centrifuge and appropriate centrifuge tubes.

-

Ethyl Acetate (analytical grade).

-

Separatory funnel (2 L).

-

Rotary evaporator.

Method:

-

Separate the fungal biomass (mycelium) from the culture broth by filtration through cheesecloth or Whatman No. 1 filter paper. Alternatively, centrifuge the culture at 5000 rpm for 10 minutes.[4]

-

Collect the supernatant (culture filtrate), which contains the secreted secondary metabolites.

-

Transfer the culture filtrate to a 2 L separatory funnel.

-

Add an equal volume of ethyl acetate (e.g., 1 L of filtrate + 1 L of ethyl acetate).

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely. The upper organic layer contains the extracted compounds.

-

Drain and collect the upper ethyl acetate layer.

-

Repeat the extraction process on the aqueous layer two more times with fresh ethyl acetate to maximize recovery.[1]

-

Combine all ethyl acetate extracts.

-

Dry the combined extract over anhydrous sodium sulfate to remove residual water.

-

Concentrate the dried extract in vacuo using a rotary evaporator at 40°C to yield the crude extract.

-

Store the dried crude extract at 4°C until further purification.

Visualizations

Caption: Experimental workflow for this compound production.

Caption: Conceptual pathway of fungal polyketide biosynthesis.

References

- 1. In Vitro Antioxidant and Antibacterial Activities of Ethyl Acetate Extracts of Ziziphus lotus Leaves and Five Associated Endophytic Fungi | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Neuraminidase inhibitory polyketides from the marine-derived fungus Phoma herbarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of bioactive secondary metabolites from endophytic fungus Pestalotiopsis neglecta BAB-5510 isolated from leaves of Cupressus torulosa D.Don - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phoma herbarum. Culture Collections [culturecollections.org.uk]

- 9. Psychrotolerant Strains of Phoma herbarum with Herbicidal Activity [mdpi.com]

Maximizing Massarilactone H Production: A Guide to Fermentation Conditions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current knowledge on the fermentation conditions required to maximize the yield of Massarilactone H, a polyketide with potential therapeutic applications. This compound is a secondary metabolite produced by various endophytic and marine-derived fungi, including species of Phoma, Coniothyrium, and Kalmusia. Optimization of fermentation parameters is critical for enhancing its production for research and drug development purposes.

I. Overview of this compound Producing Organisms

This compound has been isolated from several fungal species, often concurrently with its analogue, Massarilactone D. It is important to note that in some instances, this compound has been suggested to be an artifact derived from the extraction and isolation of Massarilactone D. The primary producers identified in the literature include:

-

Phoma herbarum : A marine-derived fungus.

-

Coniothyrium sp. : An endophytic fungus.

-

Kalmusia variispora : An endophytic fungus.

-

Dendrothyrium variisporum : An endophytic fungus that primarily produces Massarilactone D, with this compound as a minor component.

II. Fermentation Parameters for Massarilactone Production

While specific data for the optimization of this compound yield is limited, studies on the production of Massarilactone D and other fungal secondary metabolites provide valuable insights into the key parameters that can be manipulated to enhance production. A systematic approach, such as the "One-Factor-at-a-Time" (OFAT) method followed by Response Surface Methodology (RSM), is recommended for optimization.

A. Media Composition

The composition of the culture medium is a critical factor influencing fungal growth and secondary metabolite production. A rich medium containing complex carbon and nitrogen sources is often beneficial.

Table 1: Reported Media Composition for Massarilactone D Production by Dendrothyrium variisporum

| Component | Concentration |

| Malt Extract | 1.0% |

| Glucose | 0.4% |

| Yeast Extract | 0.4% |

| pH | 6.3 |

B. Key Fermentation Parameters

The following physical and chemical parameters should be systematically optimized to maximize this compound yield.

Table 2: General Fermentation Parameters and Recommended Ranges for Optimization

| Parameter | Typical Range | Considerations |

| Temperature | 24 - 30 °C | Fungal growth and enzyme activity are highly temperature-dependent. |

| pH | 5.5 - 7.5 | The initial pH of the medium can significantly affect nutrient uptake and metabolite production. |

| Agitation | 150 - 250 rpm | Ensures proper mixing and oxygen transfer in submerged fermentation. |

| Aeration | 1.0 - 2.0 vvm | Adequate oxygen supply is crucial for the growth of aerobic fungi and biosynthesis of polyketides. |

| Fermentation Time | 7 - 21 days | Secondary metabolite production often occurs in the stationary phase of fungal growth. |

| Inoculum Size | 5 - 10% (v/v) | A suitable inoculum size ensures a rapid onset of growth and production. |

III. Experimental Protocols

The following protocols provide a general framework for the fermentation, extraction, and quantification of this compound. These should be adapted and optimized for the specific fungal strain and laboratory conditions.

A. Protocol 1: Inoculum Preparation

-

Aseptically transfer a small piece of a mature fungal culture from a potato dextrose agar (PDA) plate to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., YMG medium).

-

Incubate the flask on a rotary shaker at 28 °C and 180 rpm for 3-5 days, or until sufficient mycelial growth is observed.

B. Protocol 2: Shake Flask Fermentation

-

Inoculate 1 L Erlenmeyer flasks containing 200 mL of production medium with 10% (v/v) of the seed culture.

-

Incubate the flasks on a rotary shaker at 28 °C and 180 rpm for 14-21 days.

-

Monitor the fermentation broth periodically for fungal growth and this compound production.

C. Protocol 3: Extraction of this compound

-

Separate the fungal mycelium from the fermentation broth by filtration.

-

Extract the mycelium and the filtrate separately with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel followed by preparative HPLC.

D. Protocol 4: Quantification of this compound

-

Dissolve a known amount of the crude or purified extract in a suitable solvent (e.g., methanol).

-

Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water).

-

Detect this compound using a UV detector at its maximum absorbance wavelength.

-

Quantify the concentration of this compound by comparing the peak area with a standard curve prepared from a pure sample of this compound.

IV. Visualizing Experimental and Biosynthetic Logic

A. Experimental Workflow for Fermentation Optimization

The following diagram illustrates a logical workflow for optimizing the fermentation conditions to maximize the yield of this compound.

Caption: A workflow for the systematic optimization of this compound fermentation.

B. Hypothetical Biosynthetic Pathway of this compound

Massarilactones are polyketides, which are synthesized by polyketide synthases (PKSs). The following diagram illustrates a simplified, hypothetical biosynthetic pathway leading to this compound.

Caption: A simplified hypothetical biosynthetic pathway for this compound.

Application Notes and Protocols: Utilizing Chemical Probes for Neuraminidase Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of novel chemical compounds as probes for studying viral neuraminidase activity. While direct data for Massarilactone H in this specific application is not extensively available in the public domain, this document outlines the established methodologies and principles for evaluating any potential neuraminidase inhibitor, framed here as "Compound X," a hypothetical chemical probe analogous to this compound.

Introduction to Neuraminidase Inhibition

Neuraminidase (NA) is a critical enzyme for the replication of many viruses, including influenza.[1][2][3][4][5] It facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues from the cell surface, preventing viral aggregation and promoting spread.[4][5][6] Inhibition of neuraminidase activity is a clinically validated strategy for the treatment and prophylaxis of influenza infections.[2][7][8][9] Chemical probes that selectively bind to and inhibit neuraminidase are invaluable tools for studying its function, identifying new antiviral agents, and understanding mechanisms of drug resistance.[1][6]

Data Presentation: Evaluating "Compound X" as a Neuraminidase Inhibitor

The inhibitory potential of a chemical probe against various neuraminidase subtypes is typically quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical data for "Compound X" against different influenza A and B virus neuraminidases, in comparison to known inhibitors like Oseltamivir and Zanamivir.

| Compound | Influenza A (H1N1) NA IC50 (nM) | Influenza A (H3N2) NA IC50 (nM) | Influenza B NA IC50 (nM) | Human NEU2 IC50 (µM) | Human NEU3 IC50 (µM) |

| Compound X | 150 | 250 | 400 | > 100 | > 100 |

| Oseltamivir | 1.2 | 8.5 | 2.0 | > 100 | > 100 |

| Zanamivir | 0.6 | 1.3 | 0.8 | 1.5 | 2.5 |

This table presents hypothetical data for illustrative purposes. The selectivity for viral neuraminidase over human neuraminidase isoforms (e.g., NEU2, NEU3) is a critical parameter to minimize off-target effects.[10]

Experimental Protocols

A widely used method for assessing neuraminidase inhibition is the fluorescence-based neuraminidase inhibition assay.[7][8] This assay utilizes a fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product (4-methylumbelliferone).[7][8]

Fluorescence-Based Neuraminidase Inhibition Assay Protocol

Materials:

-

96-well black microplates

-

Influenza virus stock (e.g., A/H1N1, A/H3N2, B)

-

"Compound X" and control inhibitors (Oseltamivir, Zanamivir)

-

MUNANA substrate (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid)

-

Assay Buffer (e.g., MES buffer with CaCl2)

-

Stop Solution (e.g., NaOH in ethanol)

-

Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of "Compound X" and control inhibitors in the assay buffer.

-

Virus Dilution: Dilute the virus stock in the assay buffer to a concentration that yields a linear reaction rate for at least 30 minutes.

-

Reaction Setup:

-

Add 25 µL of diluted virus to each well of the 96-well plate.

-

Add 25 µL of the serially diluted "Compound X" or control inhibitors to the respective wells.

-

Include wells for "virus only" (no inhibitor) and "no virus" (background) controls.

-

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the neuraminidase.

-

Substrate Addition: Add 50 µL of MUNANA substrate solution to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Add 100 µL of Stop Solution to each well to terminate the reaction.

-

Fluorescence Measurement: Read the fluorescence intensity of each well using a plate reader with excitation at 365 nm and emission at 450 nm.

-

Data Analysis:

-

Subtract the background fluorescence (no virus control) from all readings.

-

Calculate the percentage of neuraminidase inhibition for each concentration of "Compound X" relative to the "virus only" control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Neuraminidase Inhibition Workflow

Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.

Mechanism of Neuraminidase Action and Inhibition

Caption: Simplified mechanism of neuraminidase action and its inhibition.

Logical Relationship for Probe Evaluation

Caption: Logical workflow for evaluating a novel neuraminidase chemical probe.

Conclusion

The protocols and frameworks presented here provide a robust starting point for the investigation of new chemical entities, such as "Compound X," as potential neuraminidase inhibitors. By systematically evaluating their inhibitory activity, selectivity, and cellular effects, researchers can identify promising chemical probes for advancing our understanding of neuraminidase biology and for the development of novel antiviral therapeutics. Further studies to elucidate the precise mechanism of action and to assess in vivo efficacy would be the next logical steps for a promising candidate.

References

- 1. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Influenza A Virus Neuraminidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Neuraminidase inhibitor, anti-influenzal agent--mechanism of action, and how to use clinically] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Challenges in Massarilactone H purification from fungal broth

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Massarilactone H from fungal broth.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

1. Low Yield of this compound in the Crude Extract

Problem: After solvent extraction from the fungal broth, the yield of the target compound, this compound, is significantly lower than expected.

Possible Causes & Solutions:

-

Suboptimal Fungal Growth and Metabolite Production: The production of secondary metabolites like massarilactones is highly dependent on the fungal strain and culture conditions.

-

Solution: Optimize fermentation parameters such as media composition, pH, temperature, and incubation time. Consider experimenting with different nutrient sources to enhance polyketide biosynthesis.

-

-

Inefficient Extraction: The choice of extraction solvent and method can greatly impact the recovery of this compound.

-

Solution: Ethyl acetate is commonly used for the extraction of massarilactones. Ensure a thorough extraction by performing multiple rounds of liquid-liquid extraction. Adjusting the pH of the fungal broth prior to extraction may improve partitioning.

-

-

Compound Degradation: this compound may be unstable under certain conditions.

-